molecular formula C8H7Cl3O B052866 2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS No. 13692-14-3

2-Chloro-1-(2,4-dichlorophenyl)ethanol

Cat. No. B052866
Key on ui cas rn: 13692-14-3
M. Wt: 225.5 g/mol
InChI Key: XHEPANNURIQWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04221803

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[CH:15]([OH:18])[CH2:16]Cl.O>CO.CN(C)C=O>[Cl:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[CH:15]([OH:18])[CH2:16][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1 |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Name
Quantity
88.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
225 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CCl)O
Step Three
Name
Quantity
2500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
dropwise and under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of dimethylformamide
TEMPERATURE
Type
TEMPERATURE
Details
heated to 115°-120° C
CUSTOM
Type
CUSTOM
Details
To the solution so obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 115°-120° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The product precipitated
STIRRING
Type
STIRRING
Details
under stirring over a period of about two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the upper liquid was then decanted off
ADDITION
Type
ADDITION
Details
a further 2500 ml of water were added
FILTRATION
Type
FILTRATION
Details
the whole was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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